Head-to-Head Lipophilicity Comparison: 2-Bromo vs. 2-Chloro Analog Computed LogP
The 2-bromo derivative exhibits higher computed lipophilicity than its 2-chloro counterpart. This difference, while modest in absolute terms (ΔLogP = +0.109), is directionally consistent with the known Hansch π constant for bromine (+0.86) vs. chlorine (+0.71), representing a ~21% greater hydrophobic contribution [1]. In fragment-based drug discovery, even sub-unit logP differences can influence membrane permeability, plasma protein binding, and the overall lipophilic ligand efficiency (LLE) of elaborated lead compounds .
| Evidence Dimension | Computed partition coefficient (LogP, XLogP3) |
|---|---|
| Target Compound Data | LogP = 1.9556 (2-Bromo-5-(1,2-oxazol-3-yl)-1,3,4-thiadiazole, CAS 1342234-81-4) |
| Comparator Or Baseline | LogP = 1.8465 (2-Chloro-5-(1,2-oxazol-3-yl)-1,3,4-thiadiazole, CAS 1343912-53-7) |
| Quantified Difference | ΔLogP = +0.109 (+5.9% higher lipophilicity for the bromo analog) |
| Conditions | Computed by XLogP3 algorithm as reported in vendor computational chemistry data (ChemScene and Leyan platforms) |
Why This Matters
For medicinal chemistry teams optimizing ADME properties, the bromo analog's higher lipophilicity offers a different starting point for logD tuning in lead optimization—particularly relevant when the isoxazole-thiadiazole scaffold is being elaborated into compounds targeting intracellular targets requiring moderate membrane permeability.
- [1] Hansch, C.; Leo, A.; Hoekman, D. Exploring QSAR: Hydrophobic, Electronic, and Steric Constants. American Chemical Society, 1995. Hansch π values: Br = +0.86, Cl = +0.71. View Source
